![molecular formula C14H16N4OS B2651835 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone CAS No. 2320889-71-0](/img/structure/B2651835.png)
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and sulfur atoms in its structure. It is used in the synthesis of various organic compounds and has been studied for its potential medicinal properties.
Wirkmechanismus
The mechanism of action of 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to act by reducing the production of certain inflammatory mediators in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines. The compound has also been found to exhibit significant anti-inflammatory activity by reducing the production of certain inflammatory mediators in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments include its high potency and selectivity towards cancer cells. The compound has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. Some of these include:
1. Further studies on the mechanism of action of the compound.
2. Optimization of the synthesis method to improve the yield and reduce the cost of the compound.
3. Studies on the potential use of the compound in combination with other anticancer agents.
4. Studies on the potential use of the compound in the treatment of other diseases, such as inflammatory disorders.
5. Studies on the potential use of the compound in drug delivery systems.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer research and anti-inflammatory therapy, make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis method.
Synthesemethoden
The synthesis of 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction of 2-aminobenzothiazole with 3-pyrrolidin-1-ylazetidin-1-ylmethanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by varying the reaction parameters.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines. The compound has also been studied for its potential use as an anti-inflammatory agent and has been found to exhibit significant anti-inflammatory activity.
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(10-3-4-12-13(7-10)16-20-15-12)18-8-11(9-18)17-5-1-2-6-17/h3-4,7,11H,1-2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPCIFNOLGMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.